5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-21-11-5-2-4-10(8-11)12-9-13(14-6-3-7-22-14)20-15(16-12)17-18-19-20/h2-9,13H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQTZDMUAXTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with sodium azide in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Research indicates that 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : In vitro studies have shown that derivatives of tetrazolo-pyrimidines can inhibit cancer cell proliferation. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various tetrazolo-pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with values indicating potent activity comparable to established antibiotics.
Case Study 2: Anticancer Research
In another research effort, the anticancer properties of this compound were explored against human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Conversely, electron-withdrawing groups (e.g., chloro in ) may increase melting points due to stronger intermolecular interactions.
- Heterocycle Influence : Triazolo and pyrazolo analogs (e.g., ) exhibit distinct electronic properties and reactivity compared to tetrazolo derivatives, impacting their biological and chemical applications.
Key Observations :
- The target compound’s catalyst-free synthesis avoids toxic reagents but may yield less (e.g., 62% for ) compared to iodine-catalyzed (up to 90% ) or solvent-free methods (up to 95% ).
- Solvent-free protocols align with green chemistry principles, though applicability varies with substituent compatibility.
Quantum Chemical and Application-Based Comparisons
Corrosion Inhibition :
- Tetrazolo[1,5-a]pyrimidines with electron-donating groups (e.g., methoxy, thiophene) exhibit lower energy gaps (ΔE = HOMO-LUMO), enhancing electron donation to metal surfaces . The target compound’s thiophene moiety likely improves adsorption compared to chloro-substituted analogs .
Biological Activity
The compound 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : CHNS
- Molecular Weight : 246.30 g/mol
- IUPAC Name : this compound
This structure features a tetrazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines:
| Compound | Cell Line | IC (µM) | % Inhibition |
|---|---|---|---|
| B1 | NCI-H1975 | 0.297 ± 0.024 | 96.70 |
| B2 | A549 | >50 | <36.0 |
| B3 | NCl-H460 | >50 | <36.0 |
These findings suggest that the compound may selectively target specific cancer cells, particularly those with mutations in the EGFR gene .
Renin Inhibition
Another notable biological activity is the inhibition of renin, an enzyme involved in blood pressure regulation. The compound demonstrated potent renin inhibitory activity, making it a candidate for treating hypertension and related cardiovascular conditions .
The proposed mechanisms by which This compound exerts its biological effects include:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR tyrosine kinase activity, leading to reduced proliferation of cancer cells.
- Renin-Angiotensin System Modulation : By inhibiting renin activity, the compound may lower angiotensin II levels, resulting in vasodilation and decreased blood pressure.
Case Studies
Several studies have investigated the effects of this compound and its analogs:
- A study evaluating the anticancer effects of various pyrimidine derivatives found that modifications in the chemical structure significantly impacted their cytotoxicity against cancer cell lines .
- Another research highlighted the potential use of similar compounds in managing hypertension due to their renin-inhibitory properties .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves cyclization reactions of dihydropyrimidine precursors with azides or thiones, as seen in related tetrazolo[1,5-a]pyrimidine derivatives. Key steps include:
- Cyclization with sodium azide (e.g., cyclization of dihydropyrimidine-2-thiones under reflux conditions) .
- Ionic liquid-mediated synthesis for improved regioselectivity and reduced reaction time, as demonstrated for trifluoromethyl-substituted analogs .
- Use of TMDP (tetramethylenediamine piperazine) as a catalyst in molten-state or solvent systems (ethanol/water mixtures) to enhance yields, though reagent toxicity and availability (e.g., piperidine restrictions) must be considered .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural validation relies on:
- Single-crystal X-ray diffraction (XRD) to confirm the dihydrotetrazolo-pyrimidine core and substituent orientations, as shown in crystallographic studies of ethyl carboxylate analogs .
- NMR spectroscopy : H and C NMR resolve methoxyphenyl and thiophenyl substituents, with characteristic shifts for aromatic protons (6.5–8.5 ppm) and methyl/methoxy groups (~3.8 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm) .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Complementary techniques : Use XRD to validate static structures and variable-temperature NMR to probe dynamic behavior .
- Density Functional Theory (DFT) calculations to model NMR chemical shifts, accounting for solvent effects and comparing with experimental data .
- Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .
Advanced: What strategies optimize reaction yields in the synthesis of this compound?
Answer:
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol/water mixtures reduce side reactions .
- Catalyst screening : Ionic liquids (e.g., [BMIM]BF) improve regioselectivity in azide cyclization steps .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Reagent purity : Use freshly distilled azide reagents to avoid byproducts from degraded precursors .
Basic: What structural features influence the reactivity of this compound?
Answer:
Key reactivity determinants include:
- Electron-rich thiophene and methoxyphenyl groups : Enhance susceptibility to electrophilic substitution at the thiophene C5 position .
- Dihydrotetrazolo-pyrimidine core : Partial saturation increases flexibility, enabling ring-opening reactions under acidic conditions .
- Tetrazole ring : Participates in coordination chemistry with metal ions, relevant for catalytic or medicinal applications .
Advanced: How can computational modeling predict biological target interactions for this compound?
Answer:
Computational approaches include:
- Molecular docking : Screen against purine-binding enzymes (e.g., kinases) using PyMOL or AutoDock, leveraging its structural similarity to purine analogs .
- Molecular Dynamics (MD) simulations : Assess binding stability of the thiophen-2-yl group in hydrophobic pockets, as seen in related pyrazolo-pyrimidines .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .
Advanced: What factors contribute to low yields in cyclization steps during synthesis?
Answer:
Common issues and solutions:
- Impure intermediates : Recrystallize dihydropyrimidine precursors before cyclization .
- Competitive side reactions : Use excess sodium azide (1.2–1.5 equiv) to favor tetrazole formation over thiourea byproducts .
- Oxygen sensitivity : Conduct reactions under inert gas (N) to prevent oxidation of the dihydro core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
